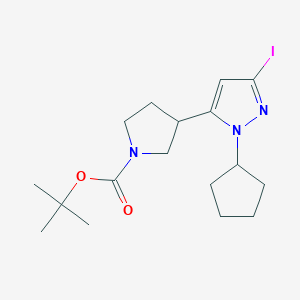tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17393453
Molecular Formula: C17H26IN3O2
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H26IN3O2 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3 |
| Standard InChI Key | YCKNQDPWWPQHBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational rigidity. The Boc group (tert-butoxycarbonyl) is attached to the pyrrolidine nitrogen, serving as a protective moiety for amines during synthetic procedures .
-
Pyrazole Substituent: A 1H-pyrazole ring linked to the pyrrolidine at the 3-position. The pyrazole is further substituted with a cyclopentyl group at the 1-position and an iodine atom at the 3-position .
-
Functional Groups:
-
The iodo group on the pyrazole enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), making the compound a valuable precursor in synthesizing complex molecules.
-
The cyclopentyl group introduces steric bulk, potentially influencing the compound’s binding affinity in biological systems.
-
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1810857-24-9 |
| Molecular Formula | C₁₇H₂₆IN₃O₂ |
| Molecular Weight | 431.3 g/mol |
| Density | Not Available (N/A) |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The absence of reported density, boiling, and melting points suggests that experimental data for this compound remains limited, possibly due to its specialized applications or recent synthesis .
Synthesis and Characterization
Key Challenges:
-
Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.
-
Iodine Stability: Preventing deiodination under reactive conditions.
Analytical Characterization
Modern techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography would typically be employed to confirm the compound’s structure. The iodine atom’s presence would be evident in the molecular ion cluster in mass spectra .
Applications in Pharmaceutical and Organic Chemistry
Medicinal Chemistry
The compound’s pyrazole-pyrrolidine scaffold is structurally analogous to kinase inhibitors and GPCR modulators. For example:
-
Kinase Inhibition: Pyrazole derivatives are known to inhibit kinases like JAK2 and CDK2, suggesting potential anticancer applications .
-
Neuroactive Agents: Pyrrolidine-containing compounds often exhibit affinity for neurological targets (e.g., sigma receptors) .
Synthetic Intermediate
The iodine atom’s versatility enables transformative reactions:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl systems.
-
Nucleophilic Substitutions: Replacement of iodine with amines or thiols to diversify functionality.
| Reaction Type | Reagents | Product Functionality |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl compounds |
| Buchwald-Hartwig | Amine, Pd catalyst | Aryl amines |
| SN2 Displacement | Sodium azide | Azide (click chemistry) |
Future Perspectives
Research Opportunities
-
Biological Screening: Evaluate activity against cancer cell lines or microbial pathogens.
-
Process Optimization: Develop scalable synthetic routes for industrial applications.
Technological Integration
-
Automated Synthesis: Leverage flow chemistry for efficient iodination steps.
-
Computational Modeling: Predict metabolic stability and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume